methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c1-25-14(24)22-4-2-21(3-5-22)13(23)11-7-9-6-10(15(16,17)18)8-19-12(9)20-11/h6-8H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMHBDDNVKONHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CN=C3N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy.
Mode of Action
Based on the activity of similar compounds, it can be inferred that it may interact with its targets (fgfrs) and inhibit their activity. This inhibition could lead to a decrease in the proliferation of cancer cells and induce apoptosis.
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. The inhibition of FGFRs by the compound could disrupt these pathways, affecting cell proliferation, migration, and angiogenesis.
Biological Activity
Methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure which includes a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl group and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 307.25 g/mol.
Research indicates that this compound acts primarily as an inhibitor of the serum/glucocorticoid-regulated kinase 1 (SGK1), which is implicated in various cellular processes including cell survival, proliferation, and apoptosis. The inhibition of SGK1 may contribute to its anti-cancer properties by disrupting signaling pathways that promote tumor growth.
Inhibition of FGFR
A study demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold, including related compounds, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Specifically, one derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as a therapeutic agent against cancers driven by FGFR signaling pathways .
Anti-Cancer Effects
In vitro studies have shown that compounds related to this compound significantly inhibit the proliferation of breast cancer cells (4T1 line) and induce apoptosis. The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Table: Summary of Biological Activity Data
| Compound Name | Target Kinase | IC50 (nM) | Effect on Cancer Cell Lines | Mechanism |
|---|---|---|---|---|
| This compound | SGK1 | Not specified | Induces apoptosis in 4T1 cells | Inhibits SGK1 signaling |
| Related Pyrrolo Derivative | FGFR1 | 7 | Inhibits proliferation in MDA-MB-231 cells | Disrupts FGFR signaling |
| Related Pyrrolo Derivative | FGFR2 | 9 | Induces apoptosis in MCF-7 cells | Disrupts FGFR signaling |
Case Studies
Recent research has highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in treating various cancers. For example:
- Study on Breast Cancer : A derivative exhibited significant inhibition of cell migration and invasion in breast cancer models. The treatment resulted in reduced levels of matrix metalloproteinase 9 (MMP9), which is associated with cancer metastasis .
- Cryptosporidiosis Treatment : Another study explored the use of similar compounds against Cryptosporidium infections. While not directly related to cancer therapy, it underscores the versatility of pyrrolo derivatives in targeting different biological pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., General Procedure D in ) or carbodiimide-mediated coupling using HOBt/TBTU ( ). Optimize solvent (DMF or THF), temperature (60–80°C), and stoichiometry (1.1–1.3 eq. of coupling agents) to achieve yields >45%. Catalytic Pd(PPh₃)₄ enhances coupling efficiency for pyrrolopyridine intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and assessing purity?
- Methodological Answer :
- NMR : Confirm regiochemistry of the pyrrolopyridine core using ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons).
- HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) to quantify purity (>95%); compare retention times with intermediates ().
- MS : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ calculated for C₁₈H₁₆F₃N₅O₃: 432.12) .
Q. How does the hydrolytic stability of this compound vary under different pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10, 37°C). Monitor degradation via HPLC; the trifluoromethyl group enhances stability at neutral pH but increases susceptibility to basic hydrolysis (t₁/₂ <24 hrs at pH 10) ().
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in the piperazine-carboxylate moiety during synthesis?
- Methodological Answer : Use chiral columns (Chiralpak AD-H) with hexanes/EtOAc (+0.25% Et₃N) for preparative separation. Alternatively, synthesize Boc-protected intermediates and employ chiral derivatizing agents (e.g., Mosher’s acid) ().
Q. How can crystallographic data inform the design of analogs with improved target binding?
- Methodological Answer : X-ray diffraction (e.g., triclinic P1, a = 6.0568 Å, b = 12.0047 Å) reveals planar pyrrolopyridine and piperazine conformations. Modify substituents (e.g., 4-chlorophenyl in ) to enhance π-π stacking or hydrogen bonding with target proteins .
Q. What in silico approaches predict the metabolic stability and CYP inhibition profile of this compound?
- Methodological Answer : Use Schrödinger’s QikProp to calculate CYP2D6/3A4 inhibition risks (logP >3 increases liability). ADMET Predictor™ simulates microsomal clearance; the trifluoromethyl group reduces oxidative metabolism but may elevate hERG binding ( ).
Q. How do structural modifications to the pyrrolopyridine core affect potency in kinase inhibition assays?
- Methodological Answer : Replace 5-CF₃ with electron-withdrawing groups (e.g., -CN) to enhance kinase binding (IC₅₀ <100 nM). SAR studies ( ) show that bulkier substituents at the 2-position reduce solubility but improve selectivity.
Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?
- Methodological Answer : LC-MS/MS with MRM transitions (e.g., m/z 432→314 for the parent ion) detects impurities <0.1%. Use deuterated internal standards to correct matrix effects in biological samples ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
